N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with the trimethoxyphenyl group through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.
Medicine: Research has indicated potential anticancer properties, with studies focusing on its ability to inhibit certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can interfere with pathways related to cell proliferation, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N-(1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propionamide
- N-(1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butyramide
Comparison:
- Structural Differences: The primary differences lie in the length and nature of the acyl chain attached to the thiazole ring.
- Unique Properties: this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(1,3-thiazol-2-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that belongs to the class of thiazole and oxadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article presents a detailed overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure
The compound features a thiazole ring linked to an oxadiazole moiety through a sulfanyl group. This structural configuration is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole and oxadiazole derivatives. For instance, a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 0.65 |
2 | HeLa | 2.41 |
3 | PANC-1 | 0.75 |
The above table summarizes the cytotoxic effects observed in different cancer cell lines where lower IC50 values indicate higher potency against cancer cells .
Anti-inflammatory Activity
Thiazole derivatives have been reported as effective inhibitors of cyclooxygenase (COX) enzymes. A study indicated that certain thiazole compounds could inhibit COX-1 and COX-2 with high efficacy. The activity can be attributed to the structural features that allow for effective interaction with the enzyme active sites.
Compound | COX Inhibition (%) | IC50 (nM) |
---|---|---|
3a | 98 | 127 |
3b | 85 | 35 |
3c | 80 | 25 |
These results suggest that modifications in the thiazole structure can lead to enhanced anti-inflammatory properties .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of oxadiazoles show activity against various bacterial strains including Mycobacterium tuberculosis. For example:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | M. tuberculosis (WT) | <0.5 µg/mL |
4 | E. coli | <1 µg/mL |
This data illustrates the promising antimicrobial activity of thiazole and oxadiazole derivatives .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells by increasing p53 expression and activating caspases .
- Disruption of Bacterial Cell Wall Synthesis : Oxadiazole derivatives have been shown to interfere with bacterial cell wall synthesis mechanisms.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-22-10-6-9(7-11(23-2)13(10)24-3)14-19-20-16(25-14)27-8-12(21)18-15-17-4-5-26-15/h4-7H,8H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZUBPEDJPDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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